1-acetyl-N-cyclooctylpiperidine-4-carboxamide
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Overview
Description
1-acetyl-N-cyclooctylpiperidine-4-carboxamide is a synthetic compound with the molecular formula C16H28N2O2 and a molecular weight of 280.41 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Preparation Methods
The synthesis of 1-acetyl-N-cyclooctylpiperidine-4-carboxamide involves several steps, typically starting with the preparation of the piperidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The acetylation and subsequent attachment of the cyclooctyl group are achieved through specific reagents and catalysts . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors .
Chemical Reactions Analysis
1-acetyl-N-cyclooctylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
1-acetyl-N-cyclooctylpiperidine-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acetyl-N-cyclooctylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby altering their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .
Comparison with Similar Compounds
1-acetyl-N-cyclooctylpiperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
1-acetylpiperidine: Lacks the cyclooctyl group, resulting in different biological activities and chemical properties.
N-cyclooctylpiperidine: Does not have the acetyl group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-acetyl-N-cyclooctylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-13(19)18-11-9-14(10-12-18)16(20)17-15-7-5-3-2-4-6-8-15/h14-15H,2-12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVKPNPBECXYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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